molecular formula C19H19F2N3O4 B4049481 1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone

1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone

Cat. No.: B4049481
M. Wt: 391.4 g/mol
InChI Key: HGCSKJPJJVNCTJ-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone is a complex organic compound that features a piperazine ring substituted with fluoro and nitro groups

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of fluoro and nitro-substituted compounds with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the fluoro and nitro groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas or nitronium ions.

    Coupling reactions: The final step often involves coupling the substituted piperazine with a fluoro-substituted phenoxy ethanone derivative using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

    Coupling: EDCI or DCC as coupling agents.

Major Products

    Reduction of the nitro group: Formation of the corresponding amino derivative.

    Substitution of fluoro groups: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 1-(2-Fluoro-4-nitrophenyl)pyrrolidine
  • 4-Fluoro-2-nitrophenyl isocyanate

Uniqueness

1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone is unique due to the combination of its piperazine ring with fluoro and nitro substitutions, which confer specific electronic properties and potential biological activity. This makes it distinct from other similar compounds that may lack one or more of these features.

Properties

IUPAC Name

1-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4/c1-13-11-22(18-7-4-15(24(26)27)10-17(18)21)8-9-23(13)19(25)12-28-16-5-2-14(20)3-6-16/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCSKJPJJVNCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)COC2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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